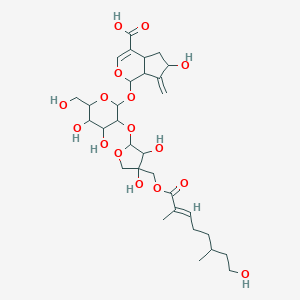

Inerminoside C

Description

Properties

CAS No. |

160492-62-6 |

|---|---|

Molecular Formula |

C27H33ClN6O5 |

Molecular Weight |

674.7 g/mol |

IUPAC Name |

1-[3-[3,4-dihydroxy-4-[[(E)-8-hydroxy-2,6-dimethyloct-2-enoyl]oxymethyl]oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7-methylidene-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C31H46O16/c1-14(7-8-32)5-4-6-15(2)27(40)43-12-31(41)13-44-30(25(31)37)46-24-23(36)22(35)20(10-33)45-29(24)47-28-21-16(3)19(34)9-17(21)18(11-42-28)26(38)39/h6,11,14,17,19-25,28-30,32-37,41H,3-5,7-10,12-13H2,1-2H3,(H,38,39)/b15-6+ |

InChI Key |

DXKBUDRBDSPMIW-GIDUJCDVSA-N |

SMILES |

CC(CCC=C(C)C(=O)OCC1(COC(C1O)OC2C(C(C(OC2OC3C4C(CC(C4=C)O)C(=CO3)C(=O)O)CO)O)O)O)CCO |

Isomeric SMILES |

CC(CC/C=C(\C)/C(=O)OCC1(COC(C1O)OC2C(C(C(OC2OC3C4C(CC(C4=C)O)C(=CO3)C(=O)O)CO)O)O)O)CCO |

Canonical SMILES |

CC(CCC=C(C)C(=O)OCC1(COC(C1O)OC2C(C(C(OC2OC3C4C(CC(C4=C)O)C(=CO3)C(=O)O)CO)O)O)O)CCO |

Synonyms |

2'-O-(5''--O-(8-hydroxy-2,6-dimethyl-2-octenoyl)apiofuranosyl)gardoside inerminoside C |

Origin of Product |

United States |

Isolation and Advanced Purification Methodologies of Inerminoside C

Selection and Authentication of Plant Materials (Clerodendrum inerme / Volkameria inermis)idealpublication.innih.govhiroshima-u.ac.jp

The primary botanical sources for Inerminoside C are the leaves of Clerodendrum inerme, a plant also classified as Volkameria inermis. nih.govresearchgate.net The reliability of phytochemical research hinges on the correct identification and authentication of the starting plant material.

The initial step involves the collection of the plant from its natural habitat. For instance, in various research projects, the aerial parts or leaves of C. inerme have been collected from specific regions in Thailand and India. idealpublication.inhiroshima-u.ac.jp To ensure taxonomic accuracy, the collected specimens are formally identified by a qualified botanist or pharmacognosist. This authentication is achieved by comparing the plant's morphological and microscopic characteristics with descriptions in standard botanical texts and floras. idealpublication.in

Following expert identification, a voucher specimen is typically deposited in a recognized herbarium. idealpublication.inhiroshima-u.ac.jp This serves as a permanent reference for the specific plant material used in the study, allowing for future verification and ensuring the reproducibility of the research.

| Parameter | Description | Example | Source |

| Plant Species | Clerodendrum inerme (syn. Volkameria inermis) | Leaves and aerial parts are typically used. | nih.govhiroshima-u.ac.jp |

| Collection Site | Specific geographical location where the plant was collected. | Pioneer Pharmacy Degree College, Vadodara, Gujarat, India. | idealpublication.in |

| Authentication | Expert verification of the plant's identity. | Confirmed by Dr. P.K. Patel; Professor Vichiara Jirawongse. | idealpublication.inhiroshima-u.ac.jp |

| Voucher Specimen | A pressed and dried plant sample deposited in a herbarium for reference. | A voucher sample is kept in the Herbarium of the Faculty of Pharmaceutical Sciences, Khon Kaen University, Thailand. | hiroshima-u.ac.jp |

Optimized Extraction Protocols for Glycosides from Botanical Sourcesresearchgate.net

The extraction process is a critical stage designed to efficiently remove the desired glycosides, including this compound, from the solid plant matrix. The choice of solvent and extraction technique is optimized to maximize the yield of these polar compounds while minimizing the co-extraction of undesirable substances.

Given that glycosides are generally polar, polar solvents are most effective for their extraction. Methanol (B129727) and ethanol (B145695) are commonly employed. hiroshima-u.ac.jpslideshare.net One effective method involves the extraction of dried and powdered plant material with hot methanol. hiroshima-u.ac.jp Following the initial extraction, a defatting step, often using a non-polar solvent like diethyl ether, is performed to remove lipids and other non-polar constituents. hiroshima-u.ac.jp

Another approach is successive extraction, where the plant material is sequentially extracted with a series of solvents of increasing polarity. researchgate.net This method, often performed using a Soxhlet apparatus, might start with petroleum ether (non-polar), followed by chloroform, ethyl acetate, and finally methanol or an aqueous solution to isolate the glycosides. researchgate.netresearchgate.net More advanced and "green" extraction techniques, such as ultrasonic-microwave synergistic extraction (UMSE) and pressurized liquid extraction (PLE), have been optimized for isolating iridoid glycosides from other plant sources, offering advantages like reduced solvent consumption and shorter extraction times. nih.govwiley.com

| Extraction Method | Solvent(s) | Key Principles & Objectives | Source |

| Hot Solvent Extraction | Methanol (MeOH) | Utilizes heat to increase the solubility and extraction efficiency of glycosides from the dried plant material. | hiroshima-u.ac.jp |

| Maceration | Petroleum Ether | Involves soaking the plant material in a solvent at room temperature for an extended period. Typically used for initial defatting. | idealpublication.in |

| Successive Extraction | Petroleum ether, chloroform, ethyl acetate, methanol, aqueous | A graded extraction from non-polar to polar solvents to systematically separate compounds based on their polarity. Glycosides are typically found in the more polar fractions (methanol, aqueous). | researchgate.netresearchgate.net |

| Advanced Methods (e.g., UMSE) | Ethanol-water mixtures | Employs ultrasound and microwave energy to enhance cell wall disruption and solvent penetration, improving extraction efficiency for glycosides. | nih.gov |

Multi-Stage Chromatographic Separation Techniques for this compound Enrichment

Following extraction, the crude extract contains a complex mixture of phytochemicals. A multi-stage chromatographic approach is essential to separate this compound from other compounds.

Preparative column chromatography serves as the initial, large-scale purification step. The crude extract is first subjected to column chromatography using various stationary phases. A common strategy involves using a column packed with a highly porous copolymer of styrene (B11656) and divinylbenzene. hiroshima-u.ac.jp The extract is loaded onto the column, and elution is carried out with a gradient of solvents, such as water, methanol, and acetone, to separate fractions based on polarity. hiroshima-u.ac.jp

The fractions enriched with glycosides are then subjected to repeated column chromatography on silica (B1680970) gel and reversed-phase (RP-18) materials. hiroshima-u.ac.jp This allows for a finer separation, progressively increasing the concentration of this compound in the collected fractions.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used in the final stages of purification. hiroshima-u.ac.jp After initial enrichment by column chromatography, fractions containing this compound are further purified using preparative or semi-preparative HPLC. phenomenex.comresearchgate.net This method utilizes a high-pressure pump to pass the solvent through a column packed with fine particles (e.g., C18), enabling a very high degree of separation. nih.gov The effluent is monitored by a detector (typically UV), and the specific peak corresponding to this compound is collected, yielding the compound in a highly purified form. hiroshima-u.ac.jpresearchgate.net

High-Speed Counter-Current Chromatography (HSCCC) is an advanced, support-free liquid-liquid partition chromatography technique that is particularly well-suited for separating polar compounds like iridoid glycosides. nih.gov Unlike traditional column chromatography, HSCCC eliminates the solid support matrix, thereby avoiding issues of irreversible sample adsorption. nih.gov

In HSCCC, separation occurs between two immiscible liquid phases (a stationary phase and a mobile phase). nih.gov The crude or partially purified extract is introduced into the system, and compounds partition between the two phases based on their relative solubilities, leading to an efficient separation. mdpi.com This technique has been successfully applied to the preparative separation of various glycosides from natural products and represents a powerful tool for obtaining high-purity this compound. nih.govresearchgate.net

| Stage | Chromatographic Technique | Stationary/Mobile Phase Principle | Purpose | Source |

| 1. Initial Fractionation | Column Chromatography (CC) | Styrene-divinylbenzene copolymer, Silica Gel | Gross separation of the crude extract into fractions based on polarity. Enrichment of the glycoside fraction. | hiroshima-u.ac.jp |

| 2. Intermediate Purification | Reversed-Phase CC | RP-18 | Further purification of the enriched glycoside fraction. | hiroshima-u.ac.jp |

| 3. Final Purification | Preparative/Semi-preparative HPLC | C18 (ODS) column with a mobile phase like methanol-water or ethanol-water. | High-resolution separation to isolate this compound from closely related compounds, yielding a high-purity product. | hiroshima-u.ac.jpresearchgate.net |

| 4. Advanced Alternative | High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition between two immiscible solvent phases. | Preparative-scale separation without a solid support, preventing irreversible adsorption of the sample. | nih.govmdpi.com |

Purity Assessment and Quantification Using Advanced Analytical Techniquesidealpublication.innih.govresearchgate.net

Once this compound has been isolated, its purity must be rigorously assessed and its structure confirmed. A combination of chromatographic and spectroscopic methods is employed for this purpose.

The purity of the final isolated compound is often determined by analytical HPLC. researchgate.net A sharp, symmetrical, single peak in the chromatogram is indicative of high purity. However, for a more absolute assessment, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be used. nih.gov Unlike HPLC-UV, which provides a relative purity based on UV absorption, qNMR can determine the absolute purity of a compound by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard. nih.govnih.gov

The structural identity of the isolated compound is unequivocally established using a suite of spectroscopic techniques. Mass Spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is used to determine the molecular weight of the compound. mdpi.com Finally, one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy (including ¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC) are used to elucidate the precise molecular structure and confirm that the isolated compound is indeed this compound. nih.govhiroshima-u.ac.jp

| Technique | Purpose | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Provides a chromatogram where a single peak indicates purity. The peak area can be used for relative quantification. researchgate.net |

| Quantitative ¹H-NMR (qNMR) | Absolute Purity Assessment | Determines purity by comparing the analyte's NMR signal integral to that of a certified internal standard. nih.gov |

| Mass Spectrometry (MS) | Structural Identification | Determines the molecular weight and fragmentation pattern of the molecule. mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) | Structure Elucidation | Provides detailed information about the carbon-hydrogen framework, confirming the identity and stereochemistry of this compound. hiroshima-u.ac.jp |

Structural Elucidation and Comprehensive Spectroscopic Analysis of Inerminoside C

Historical Methods in the Structural Determination of Iridoid Glycosides

The structural elucidation of iridoid glycosides, a major class of cyclopentane (B165970) pyran monoterpenes, has evolved significantly over the past century. spectrabase.comnih.gov Historically, the determination of such complex natural products relied heavily on classical chemical methods. These approaches involved a series of chemical degradation reactions to break the molecule into smaller, more easily identifiable fragments. Techniques such as acid hydrolysis were employed to cleave glycosidic bonds, separating the sugar moieties from the aglycone core. The individual sugars and the aglycone would then be identified through derivatization and comparison with known standards. Oxidation, reduction, and other specific reactions were used to probe the nature of functional groups and the carbon skeleton. While foundational, these methods were often laborious, required substantial amounts of pure compound, and did not always provide a complete or unambiguous structural picture, particularly regarding stereochemistry.

The advent of spectroscopic techniques in the mid-20th century revolutionized natural product chemistry. The journey from classical degradation to modern spectroscopy marked a paradigm shift, enabling faster and more accurate structural analysis on much smaller sample quantities. Initially, techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided crucial information about functional groups and conjugated systems. However, the true breakthrough came with the development of Mass Spectrometry (MS) for accurate mass determination and Nuclear Magnetic Resonance (NMR) spectroscopy, which maps the carbon-hydrogen framework of a molecule. researchgate.net Modern approaches, particularly coupling chromatographic separation with mass spectrometry (LC-MS) and the extensive use of one- and two-dimensional NMR experiments, have become the gold standard for identifying both known and novel iridoid glycosides from natural sources. sid.irbiorlab.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Configuration

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules like Inerminoside C. It provides information on the chemical environment, connectivity, and spatial proximity of atoms, primarily ¹H and ¹³C.

One-dimensional (1D) NMR experiments provide fundamental information about the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (via chemical shift), their integration (relative number of protons), and their neighboring protons (via spin-spin coupling). The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their type (e.g., C, CH, CH₂, CH₃), which can be determined using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

For this compound, which is an esterified biglycoside of the iridoid Gardoside (B3029138), analysis would begin by comparing its spectra to those of the known Gardoside core. The presence of additional signals in the spectra of this compound would correspond to the β-D-apiofuranosyl and the 8-hydroxy-2,6-dimethyl-2(E)-octenoyl moieties. Key expected signals in the ¹H NMR spectrum would include anomeric protons for the two sugar units, olefinic protons from the iridoid enol-ether system and the acyl group, and numerous signals in the aliphatic region for the rest of the skeleton. The ¹³C NMR would show characteristic signals for carbonyls (ester and carboxylic acid), olefinic carbons, anomeric carbons, and a multitude of oxygenated carbons.

Table 1: Representative ¹H and ¹³C NMR Data for the Gardoside Moiety within this compound (based on known data for Gardoside)

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

|---|---|---|

| 1 | 94.5 | 5.75 (d, J=1.5) |

| 3 | 152.0 | 7.45 (s) |

| 4 | 110.8 | - |

| 5 | 45.5 | 3.10 (m) |

| 6 | 79.1 | 4.30 (m) |

| 7 | 145.0 | - |

| 8 | 50.5 | 2.85 (m) |

| 9 | 40.2 | 2.10 (m) |

| 10 | 130.5 | 5.20 (s), 4.95 (s) |

| 11 (COOH) | 168.5 | - |

| Glc-1' | 99.8 | 4.70 (d, J=7.8) |

Note: Data is representative for the core iridoid structure. Actual shifts in this compound would be influenced by the attached sugar and acyl groups.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H vicinal coupling). For this compound, COSY would be used to trace the proton-proton connectivities within each separate structural unit: the iridoid skeleton, the glucose ring, the apiose ring, and the octenoyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for connecting the individual structural fragments. It reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, the crucial HMBC correlations would be:

From the anomeric proton of the apiose unit (H-1") to the C-2' of the glucose unit, confirming the apiose-(1→2)-glucose linkage.

From the methylene protons at C-5" of the apiose unit to the carbonyl carbon (C-1"') of the octenoyl group, establishing the point of esterification.

From the anomeric proton of the glucose unit (H-1') to the C-1 of the iridoid aglycone, confirming the primary glycosidic bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is critical for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the cyclopentane and pyran rings and the configuration of the glycosidic linkages.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. researchgate.netbiorlab.com For this compound, with a structure of 2'-O-[5"-O-(8-hydroxy-2,6-dimethyl-2(E)-octenoyl)-beta-D-apiofuranosyl]-gardoside, the molecular formula is C₃₁H₄₆O₁₆. HRMS analysis, typically using electrospray ionization (ESI), would show a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, the exact mass of which would confirm this formula.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₁H₄₆O₁₆ |

| Calculated Exact Mass | 670.2839 g/mol |

| Expected [M+H]⁺ Ion | 671.2912 m/z |

| Expected [M+Na]⁺ Ion | 693.2731 m/z |

Furthermore, tandem mass spectrometry (MS/MS) provides information on the molecule's structure through controlled fragmentation. The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to its structural units. Common fragmentation pathways for such glycosides include the cleavage of glycosidic bonds and ester linkages. Expected fragment ions would correspond to:

Loss of the terminal 8-hydroxy-2,6-dimethyl-2(E)-octenoyl group.

Loss of the entire acylated apiose moiety.

Sequential loss of the apiose and glucose units, revealing the mass of the Gardoside aglycone.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display characteristic absorption bands confirming the presence of its key functional groups.

Table 3: Predicted Infrared (IR) Absorptions for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3600-3200 (broad) | O-H stretch | Hydroxyl groups (sugars, acyl chain) |

| 3000-2850 | C-H stretch | Aliphatic CH, CH₂, CH₃ |

| ~1710 | C=O stretch | α,β-Unsaturated Ester |

| ~1690 | C=O stretch | Carboxylic Acid |

| ~1640 | C=C stretch | Enol-ether, Alkene |

| 1200-1000 | C-O stretch | Alcohols, Ethers, Esters, Carboxylic Acid |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, specifically identifying conjugated systems or chromophores. The iridoid nucleus contains an enol-ether system (O-C=C-), which is a characteristic chromophore. Additionally, the α,β-unsaturated ester in the acyl chain acts as another chromophore. The UV-Vis spectrum of this compound would show absorption maxima (λₘₐₓ) corresponding to the π → π* transitions within these conjugated systems, typically in the range of 230-280 nm.

X-ray Crystallography for Definitive Three-Dimensional Structure

X-ray crystallography is the most powerful method for determining the absolute and relative stereochemistry and the precise three-dimensional structure of a molecule in the solid state. The technique involves irradiating a single, well-ordered crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined.

This method provides an unambiguous structural proof, confirming connectivity, configuration, and conformation. However, its application is entirely dependent on the ability to grow high-quality single crystals of the compound, which can be a significant challenge for complex, amorphous natural products like many iridoid glycosides. To date, there have been no published reports of a single-crystal X-ray diffraction analysis for this compound. Therefore, its structure relies entirely on the comprehensive and corroborative evidence provided by the spectroscopic methods detailed above, primarily NMR and HRMS.

Spectroscopic Analysis of this compound Derivatives (e.g., Heptaacetate)

To further confirm the structure of this compound and to facilitate its characterization, chemical derivatization is often employed. The acetylation of the free hydroxyl groups to form a peracetate derivative, in this case, a heptaacetate, is a common strategy. This process replaces the polar hydroxyl groups with less polar acetate groups, which can improve the solubility of the compound in organic solvents used for NMR and can lead to sharper and better-resolved NMR signals.

While the specific preparation and detailed spectroscopic analysis of this compound heptaacetate are not detailed in the accessible literature, the analysis would typically involve a suite of spectroscopic methods, primarily NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the heptaacetate derivative would be compared to those of the parent compound. The acetylation would cause a characteristic downfield shift of the proton and carbon signals at the positions where the hydroxyl groups were located. For instance, a proton attached to a carbon bearing a newly formed acetate group would typically shift downfield by approximately 1-2 ppm. The number of acetyl signals in the ¹H NMR spectrum (as singlets around δ 2.0-2.2 ppm) and the corresponding carbonyl signals in the ¹³C NMR spectrum (around δ 170 ppm) would confirm the number of hydroxyl groups in the original molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) of this compound heptaacetate would be used to determine its exact molecular formula. The mass difference between the derivative and the parent compound would correspond to the addition of seven acetyl groups (a mass increase of 294 Da, as each acetyl group adds 42 Da).

A hypothetical data table illustrating the expected ¹H NMR shifts for acetylated positions in an iridoid glycoside is provided below.

| Position | This compound (δH, ppm) | This compound Heptaacetate (δH, ppm) | Δδ (ppm) |

| H-6' | ~3.8 | ~5.0 | ~1.2 |

| H-2" | ~4.0 | ~5.2 | ~1.2 |

| H-3" | ~3.9 | ~5.1 | ~1.2 |

| H-4" | ~3.7 | ~4.9 | ~1.2 |

| H-5"a | ~4.2 | ~4.5 | ~0.3 |

| H-8" | ~3.6 | ~4.1 | ~0.5 |

| H-1''' | ~4.3 | ~5.5 | ~1.2 |

Note: The data in this table is illustrative and based on typical acetylation-induced shifts for similar compounds. The actual data for this compound heptaacetate is not available in the reviewed literature.

Biosynthetic Pathways and Enzymatic Transformations of Inerminoside C

General Overview of Iridoid Glycoside Biosynthesis

Iridoids are a class of monoterpenoids characterized by a cyclopentane (B165970) ring fused to a six-membered oxygen heterocycle. nih.gov Their biosynthesis is a branch of the broader terpenoid pathway and begins with precursors from primary metabolism. The formation of the core iridoid skeleton predominantly occurs via the methylerythritol 4-phosphate (MEP) pathway, which takes place in the plastids. researchgate.netresearchgate.net

The key steps in the general iridoid biosynthetic pathway are as follows:

Precursor Formation: The MEP pathway synthesizes the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).

Monoterpene Synthesis: Geranyl diphosphate (GPP) synthase catalyzes the condensation of IPP and DMAPP to form geranyl diphosphate, the precursor to all monoterpenes.

Initial Hydroxylation and Oxidation: GPP is hydrolyzed to geraniol (B1671447), which is then hydroxylated at the C8 position by a cytochrome P450 enzyme, geraniol-8-hydroxylase (G8H), to yield 8-hydroxygeraniol. nih.gov This is followed by two oxidation steps to produce 8-oxogeranial. nih.govwikipedia.org

Iridoid Skeleton Formation: The crucial cyclization of 8-oxogeranial into the characteristic cyclopentanoid-pyran scaffold is catalyzed by the enzyme iridoid synthase (ISY). nih.govwikipedia.org This reaction forms key intermediates such as iridodial (B1216469) and nepetalactol. researchgate.netwikipedia.org

Further Oxidations and Glycosylation: The iridoid skeleton undergoes a series of further oxidations, often catalyzed by cytochrome P450 enzymes like iridoid oxidase (IO), to produce an iridoid aglycone acid, such as 7-deoxyloganetic acid. researchgate.netwikipedia.org This aglycone is then stabilized by glycosylation, a reaction catalyzed by UDP-glycosyltransferases (UGTs), which attach a sugar molecule (typically glucose) to form a stable iridoid glycoside like 7-deoxyloganic acid. nih.govuniprot.orgnih.gov

Tailoring Reactions: Following initial glycosylation, the iridoid molecule can be further modified by hydroxylations, methylations, and acylations to generate the vast diversity of iridoids found in nature. researchgate.net

Postulated Biosynthetic Route to Inerminoside C

The structure of this compound is 2'-O-[5"-O-(8-hydroxy-2,6-dimethyl-2(E)-octenoyl)-beta-D-apiofuranosyl]-gardoside. nih.gov Based on this, a hypothetical biosynthetic pathway can be postulated, starting from the common iridoid precursor 7-deoxyloganic acid and involving several key transformations.

The proposed pathway involves three major stages:

Formation of the Gardoside (B3029138) Core: Gardoside is the foundational iridoid glucoside of this compound. Its biosynthesis likely diverges from the main pathway at the level of 7-deoxyloganic acid or a related intermediate. This transformation would require specific hydroxylations and dehydrogenations to yield the unique structure of the gardoside aglycone before or after the initial glucosylation step.

Formation of the Disaccharide: A key feature of this compound is its disaccharide moiety, where a β-D-apiofuranose is attached to the C2 hydroxyl of the initial glucose. This requires the synthesis of the activated sugar donor UDP-apiose and the action of a specific glycosyltransferase (an apiosyltransferase) to form the 2'-O-glycosidic bond.

Acylation and Side Chain Modification: The final step is the attachment of the unusual 8-hydroxy-2,6-dimethyl-2(E)-octenoyl side chain. This involves the biosynthesis of this branched-chain fatty acid derivative and its activation (likely as a CoA-thioester). An acyltransferase then catalyzes the esterification of this side chain to the C5 hydroxyl of the apiose sugar. The terminal hydroxylation of the acyl group could occur either before or after its attachment to the sugar.

The following table outlines the postulated sequence of events and the enzyme classes likely involved.

| Step | Precursor | Product | Postulated Reaction Type | Likely Enzyme Class |

|---|---|---|---|---|

| 1 | 7-Deoxyloganic Acid | Gardoside | Hydroxylation / Dehydrogenation | Cytochrome P450 Monooxygenases / Dehydrogenases |

| 2 | Gardoside + UDP-apiose | 2'-O-(β-D-apiofuranosyl)-gardoside | Glycosylation (Apiosylation) | UDP-Glycosyltransferase (UGT) |

| 3 | 2'-O-(β-D-apiofuranosyl)-gardoside + Acyl-CoA | This compound (or hydroxylated precursor) | Acylation (Esterification) | Acyltransferase (BAHD or SCPL family) |

| 4 | Acylated Precursor | This compound | Hydroxylation | Cytochrome P450 Monooxygenase |

**4.3. Identification and Characterization of Key Enzymes in this compound Formation

While specific enzymes from C. inerme have not been characterized, the functions of homologous enzymes from other plant species provide a strong basis for understanding the catalytic machinery required for this compound biosynthesis.

The assembly of this compound requires at least two distinct glycosyltransferase (UGT) activities.

Initial Glucosylation: The first step is the attachment of glucose to the iridoid aglycone to form the gardoside core. This is a common step in iridoid biosynthesis. For example, 7-deoxyloganetic acid glucosyltransferase (7-DLGT) catalyzes the glucosylation of 7-deoxyloganetic acid to form 7-deoxyloganic acid in Catharanthus roseus. uniprot.orgnih.gov A similar UGT is responsible for creating the initial glucoside bond in gardoside.

Apiose Moiety Attachment: The second, more specialized step is the transfer of apiose. The sugar donor, UDP-apiose, is synthesized from UDP-glucuronic acid by the enzyme UDP-apiose/UDP-xylose synthase (UAS). researchgate.netnih.gov The subsequent transfer of this apiose to the 2'-hydroxyl group of the glucose on gardoside would be catalyzed by a highly specific UGT. While the precise enzyme is unknown, a UGT from celery, UGT94AX1, has been shown to catalyze the transfer of apiose from UDP-apiose to a flavonoid glucoside, demonstrating that plants possess the enzymatic capability for such reactions. researchgate.net These enzymes belong to a group of glycoside-specific glycosyltransferases that add sugars to existing sugar moieties. researchgate.net

The final decoration of the sugar moiety involves the attachment of the 8-hydroxy-2,6-dimethyl-2(E)-octenoyl group, a reaction catalyzed by an acyltransferase. Plant acyltransferases that modify secondary metabolites typically fall into two major families: the BAHD family, which uses acyl-CoA thioesters as acyl donors, and the serine carboxypeptidase-like (SCPL) family, which uses 1-O-β-glucose esters as donors. nih.gov

Given the structure of the side chain, a BAHD-type acyltransferase is the most likely candidate for catalyzing this esterification. These enzymes are known to acylate the sugar moieties of various glycosides, enhancing their structural diversity and biological activity. wikipedia.org The biosynthesis of the branched-chain acyl donor itself likely involves pathways related to branched-chain amino acid metabolism, which can provide the primers for fatty acid synthesis, such as 2-methylpropanyl-CoA or 2-methylbutyryl-CoA. wikipedia.orgresearchgate.net

Cytochrome P450 monooxygenases (P450s) are crucial for the oxidative reactions that shape the iridoid skeleton and its decorations. Their involvement is postulated at two key stages in this compound biosynthesis:

Iridoid Core Formation: As in the general pathway, P450s like geraniol-8-hydroxylase (G8H) and iridoid oxidase (IO, also known as 7-deoxyloganetic acid synthase) are essential for converting geraniol into the oxidized iridoid aglycone precursor of gardoside. wikipedia.org Further specific P450s are likely required to perform the hydroxylations and dehydrogenations that differentiate the gardoside skeleton from other iridoids like loganin.

Side Chain Hydroxylation: The terminal hydroxyl group on the C8 position of the octenoyl side chain is almost certainly installed by a P450 enzyme. These enzymes are well-known for their ability to catalyze the regio- and stereoselective hydroxylation of hydrocarbon C-H bonds in a vast array of plant secondary metabolites. researchgate.net This hydroxylation could theoretically occur either before the fatty acid is activated and transferred or after it has been attached to the apiose moiety.

Gene Expression Analysis of Biosynthetic Enzymes in Clerodendrum inerme

Direct studies on the gene expression profiles of iridoid biosynthetic enzymes in Clerodendrum inerme have not been published. However, several transcriptome sequencing (RNA-seq) studies have been conducted on this species, primarily to investigate its mechanisms of salt tolerance. portlandpress.com

These studies provide a valuable resource of genetic information, containing thousands of annotated unigenes from C. inerme leaves and roots. Within these datasets, numerous sequences have been putatively identified as belonging to the key enzyme families required for this compound biosynthesis.

| Enzyme Family | Potential Role in this compound Biosynthesis | Status in C. inerme Transcriptome |

|---|---|---|

| Geranyl Diphosphate Synthase (GPPS) | Formation of monoterpene precursor GPP | Homologs are present in transcriptome data. |

| Cytochrome P450s (CYPs) | Hydroxylation of geraniol, oxidation of iridoid core, hydroxylation of acyl side chain | A large number of diverse CYP sequences are expressed. |

| Iridoid Synthase (ISY) | Cyclization to form iridoid skeleton | Homologs are expected to be present in transcriptome data. |

| UDP-Glycosyltransferases (UGTs) | Attachment of glucose and apiose moieties | Numerous UGT sequences are expressed, some of which may have the required specificity. |

| Acyltransferases (BAHD family) | Attachment of the octenoyl side chain | Homologs are present in transcriptome data. |

While these transcriptome datasets confirm that the genetic toolkit for this compound biosynthesis exists in C. inerme, a targeted analysis is required to identify the specific gene candidates for each biosynthetic step. Future research could leverage these existing datasets through co-expression analysis, where the expression patterns of candidate genes are correlated with the accumulation of this compound under different conditions or in different tissues. This approach would be a powerful tool for pinpointing the specific P450s, UGTs, and acyltransferases involved in the biosynthesis of this complex natural product.

Isotopic Labeling and Precursor Feeding Experiments for Pathway Elucidation

To definitively elucidate the biosynthetic pathway of this compound, isotopic labeling and precursor feeding experiments would be indispensable. wikipedia.orgslideshare.net These techniques are fundamental in tracing the metabolic fate of precursor molecules into complex natural products. phcogrev.com By supplying isotopically labeled compounds (e.g., with ¹³C, ¹⁴C, ²H, or ¹⁵N) to Clerodendrum inerme tissues, such as cell cultures or whole plants, and subsequently analyzing the distribution of the label in the isolated this compound, the metabolic route can be mapped. nih.govwikipedia.org

Hypothetical Experimental Design:

A series of feeding experiments could be designed to confirm the proposed pathway. This would involve administering labeled versions of hypothesized precursors and analyzing the resulting this compound using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Labeled Precursor | Isotope | Objective | Expected Outcome |

| D-[U-¹³C₆]Glucose | ¹³C | To confirm the origin of the carbon skeleton from the MEP pathway. | ¹³C enrichment in the iridoid core and sugar moieties of this compound, consistent with MEP pathway intermediates. |

| [1-¹³C]Geraniol | ¹³C | To verify geraniol as a direct precursor to the iridoid core. | Specific ¹³C labeling at the corresponding carbon position in the iridoid skeleton of this compound. |

| [¹³C₇]p-Hydroxybenzoic acid | ¹³C | To confirm the origin of the acyl group. | ¹³C enrichment specifically in the p-hydroxybenzoyl moiety of this compound. |

| Labeled UDP-sugars (e.g., UDP-[¹³C₆]glucose, UDP-[¹³C₅]apiose) | ¹³C | To identify the specific sugar donors for glycosylation (in vitro). | Incorporation of the labeled sugars into the glycosidic portion of this compound when incubated with plant protein extracts. |

This table is a hypothetical representation of potential experiments and expected outcomes.

Such experiments have been successfully used to delineate the biosynthetic pathways of other iridoids. For example, studies in Gentiana species used ¹⁴C-labeled precursors to demonstrate the sequential transformation of sweroside, swertiamarin, and gentiopicroside. nih.gov Similarly, feeding experiments with deuterium-labeled precursors in Lamium album showed that caryoptoside is an intermediate in the biosynthesis of lamalbid (B1258926) and alboside B. fao.org These precedents underscore the power of isotopic labeling in unraveling complex biosynthetic networks and could be directly applied to validate the putative pathway of this compound.

Metabolic Engineering Strategies for this compound Production

The production of high-value, complex natural products like this compound in their native plants is often limited by low yields and slow growth rates. Metabolic engineering offers a promising alternative for enhancing the production of this compound, either in the native plant or through heterologous expression in microbial hosts like Saccharomyces cerevisiae or Escherichia coli. nih.govlbl.gov

Strategies for enhancing this compound production can be categorized into several key areas:

Upregulation of Precursor Supply: The MEP pathway provides the fundamental building blocks for iridoid biosynthesis. Overexpressing key enzymes of this pathway, such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), could increase the flux towards GPP and, consequently, the iridoid core.

Overexpression of Key Biosynthetic Genes: Identifying and overexpressing the specific genes encoding the enzymes in the this compound pathway is a direct approach to boost production. This includes the genes for GES, G8H, 8-HGO, and ISY, as well as the specific glycosyltransferases and acyltransferases responsible for the later, decorative steps.

Downregulation of Competing Pathways: Metabolic flux can be redirected towards this compound by silencing or knocking out genes involved in competing pathways that also utilize GPP or other key intermediates. For example, pathways leading to the formation of other monoterpenes or different classes of secondary metabolites could be targeted.

Engineering of Regulatory Factors: The biosynthesis of secondary metabolites is often tightly regulated by transcription factors. Identifying and overexpressing specific transcription factors that positively regulate the this compound biosynthetic genes could lead to a coordinated upregulation of the entire pathway.

Heterologous Production in Microbial Systems: Reconstructing the entire biosynthetic pathway in a microbial host is a powerful strategy. This involves introducing all the necessary plant genes into a microbe and optimizing their expression. nih.gov A significant challenge for this compound would be the functional expression of plant cytochrome P450s (like G8H) and ensuring the availability of the specific UDP-sugars (UDP-glucose and UDP-apiose) and the acyl donor (p-hydroxybenzoyl-CoA). Engineering glycosyltransferases is a critical aspect, as these enzymes often determine the final structure and bioactivity of the compound. researchgate.netresearchgate.netnih.gov

| Engineering Strategy | Target Gene/Pathway | Host Organism | Potential Outcome |

| Precursor flux enhancement | Overexpression of DXS and DXR genes | Clerodendrum inerme or S. cerevisiae | Increased availability of IPP and DMAPP, leading to higher GPP levels. |

| Pathway upregulation | Overexpression of ISY and specific UGTs | Clerodendrum inerme | Increased conversion of precursors into the iridoid scaffold and enhanced glycosylation. |

| Diversion of metabolic flux | Downregulation of competing terpene synthases | Clerodendrum inerme | More GPP channeled into the iridoid pathway. |

| Heterologous biosynthesis | Introduction of the complete pathway (GES, G8H, 8-HGO, ISY, UGTs, Acyltransferase) | S. cerevisiae | De novo production of this compound from simple sugars. |

This table outlines potential metabolic engineering strategies and their anticipated effects on this compound production.

The successful application of these strategies has been demonstrated for other complex glycosides. For instance, metabolic engineering has been used to produce various flavonoid glycosides in E. coli and has been applied to enhance the production of the iridoid precursor nepetalactol in yeast. nih.gov These examples provide a solid framework for developing a metabolic engineering program aimed at the sustainable and high-yield production of this compound.

Synthetic Chemistry and Chemical Modifications of Inerminoside C

Retrosynthetic Analysis of the Inerminoside C Scaffold

Retrosynthetic analysis is a fundamental strategy in organic synthesis that involves working backward from the target molecule to identify simpler precursors and viable synthetic pathways numberanalytics.comadvancechemjournal.com. For this compound, a retrosynthetic approach would typically involve disconnecting the glycosidic bonds to separate the aglycone from its sugar units. Further disconnections would target key bonds within the aglycone itself, aiming to break down the complex iridoid skeleton into readily available starting materials or known synthetic intermediates numberanalytics.comadvancechemjournal.comspcmc.ac.in. The identification of strategic disconnection points is crucial for planning an efficient total synthesis numberanalytics.comcri.or.th.

Synthetic Approaches to the Aglycone Moiety of this compound

The aglycone of this compound, a cyclopenta[c]pyran derivative, is a challenging synthetic target due to its fused ring system and multiple stereocenters. Synthetic efforts would likely focus on constructing this core structure through a series of reactions, potentially involving cycloadditions, annulations, and stereoselective functionalizations. While specific published total syntheses of the this compound aglycone are not detailed in the provided search results, general strategies for iridoid synthesis often involve building the cyclopentane (B165970) ring and subsequently forming the fused pyran ring. This might employ Diels-Alder reactions, radical cyclizations, or transition-metal-catalyzed cascade reactions researchgate.netnih.gov.

Stereoselective Glycosylation Strategies for Sugar Attachment

The attachment of the sugar moieties to the aglycone is a critical step in the synthesis of this compound. Glycosylation reactions, particularly the formation of the specific glycosidic linkages found in this compound, require precise stereochemical control frontiersin.org. Achieving stereoselective glycosylation, especially for the formation of 1,2-cis glycosidic linkages, is notoriously difficult in synthetic carbohydrate chemistry frontiersin.org. Strategies often involve carefully selected glycosyl donors and promoters, such as Lewis acids or organocatalysts, to direct the stereochemical outcome frontiersin.orgrsc.orgnih.govnih.gov. The precise configuration of the apiofuranosyl and gardoside (B3029138)/mussaenosidic acid units, as well as their linkage points, would dictate the choice of glycosylation methodology nih.gov.

Semisynthetic Derivatization of this compound for Structure-Activity Relationship Studies

Semisynthesis involves modifying a naturally occurring compound to create new derivatives. For this compound, semisynthetic approaches would start with the isolated natural product and introduce specific chemical modifications. These modifications are designed to systematically alter parts of the molecule, such as the sugar residues or functional groups on the aglycone, to understand how these structural changes impact biological activity mdpi.comoncodesign-services.comnih.govindianabiosciences.org. Such studies are crucial for identifying key pharmacophores and optimizing the compound's efficacy and selectivity. For instance, derivatization of hydroxyl groups or modification of the acyl chains could be explored nih.gov.

Chemoenzymatic Synthesis and Biocatalysis for Targeted Modifications

Chemoenzymatic synthesis combines chemical transformations with enzymatic catalysis, leveraging the high selectivity and efficiency of enzymes nih.govbeilstein-journals.orgnih.govmdpi.comrsc.org. This approach can be particularly useful for targeted modifications of complex molecules like this compound. Enzymes can be employed for specific glycosylation reactions, selective functionalization of hydroxyl groups, or even for the stereoselective synthesis of specific fragments of the molecule nih.govnih.govrsc.org. Biocatalysis offers an environmentally friendly alternative to traditional chemical methods and can provide access to compounds that are difficult to synthesize using purely chemical means nih.govmdpi.comacs.org. For example, enzymes could be used to regioselectively acylate or glycosylate specific positions on the this compound scaffold.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances acs.orgyale.eduwikipedia.orgnih.govsigmaaldrich.com. Applying these principles to the synthesis of this compound would involve several considerations:

Prevention of Waste: Designing synthetic routes that minimize by-products and maximize atom economy acs.orgyale.edusigmaaldrich.com.

Less Hazardous Chemical Syntheses: Utilizing reagents and solvents with low toxicity yale.edusigmaaldrich.com.

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents, opting for greener alternatives like water or bio-based solvents where possible yale.eduwikipedia.orgnih.govsigmaaldrich.com.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure when feasible yale.eduwikipedia.org.

Use of Renewable Feedstocks: Utilizing renewable resources as starting materials yale.edunih.gov.

Reduce Derivatives: Minimizing the use of protecting groups, which adds steps and generates waste acs.orgyale.edunih.gov. Catalysis, especially biocatalysis, can often circumvent the need for protecting groups due to enzyme specificity acs.org.

Compound List

Inerminoside A

Inerminoside A1

Inerminoside B

this compound

Inerminoside D

Mussaenosidic acid

Gardoside

Iridoid glycosides

Megastigmane glycosides

Ursolic acid

Structure Activity Relationship Sar Studies of Inerminoside C and Its Analogues

Design and Library Synthesis of Inerminoside C Analogues Based on Iridoid Scaffold Diversity

The iridoid scaffold, characterized by a cyclopentanopyran ring system, serves as a versatile platform for generating chemical diversity nih.govnih.gov. SAR studies often involve synthesizing libraries of analogues by modifying various positions on this core structure, including the cyclopentane (B165970) ring, the dihydropyran ring, and the glycosidic moiety colab.wsresearchgate.net. These modifications can include the introduction of hydroxyl, epoxy, keto, acyloxy, chloro, and olefin groups, as well as alterations to the sugar residues or their linkage points mdpi.com. The goal is to explore how these structural variations impact biological activity, aiming to optimize properties such as potency, selectivity, and pharmacokinetic profiles colab.wsresearchgate.net. For instance, research has explored the synthesis of iridoid-inspired compound collections to identify novel bioactive molecules uni-regensburg.denih.gov. The diversification of the iridoid scaffold is a key strategy in drug discovery, leveraging the inherent bioactivity of these natural products colab.wsresearchgate.netnih.gov.

In Vitro Cellular and Molecular Mechanistic Investigations

In vitro studies are fundamental to elucidating the mechanisms by which this compound and its analogues exert their biological effects. These investigations typically focus on cellular pathways and molecular targets involved in inflammation, oxidative stress, and microbial pathogenesis.

Elucidation of Anti-inflammatory Pathways (e.g., NF-κB, JNK, iNOS, COX-2)

Research into the anti-inflammatory properties of iridoids, including potential analogues of this compound, often investigates their impact on key inflammatory signaling pathways. Studies aim to determine if these compounds can modulate the activation of transcription factors like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and signaling kinases such as JNK (c-Jun N-terminal kinase). Furthermore, the inhibition of pro-inflammatory mediators like iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2) is frequently examined. For example, certain iridoid glycosides have been shown to suppress NF-κB activation, thereby reducing the expression of inflammatory cytokines mdpi.com.

Investigation of Antioxidant Mechanisms (e.g., Radical Scavenging, Enzyme Modulation)

The antioxidant potential of iridoids is often attributed to their ability to scavenge free radicals and modulate enzymatic activities involved in cellular defense against oxidative stress nih.gov. Investigations in this area typically involve assays to measure radical scavenging capacity (e.g., DPPH, ABTS assays) and studies on the modulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). Understanding these mechanisms is crucial for evaluating the potential of this compound derivatives in combating oxidative damage associated with various diseases nih.gov.

Studies on Antimicrobial Targets and Modes of Action

Studies on the antimicrobial activity of iridoids explore their efficacy against bacteria, fungi, and other microorganisms, alongside their underlying mechanisms of action researchgate.netnih.gov. This can involve identifying specific microbial targets, such as essential enzymes or cellular structures, that are disrupted by these compounds. Research may also investigate the effects on microbial growth, membrane integrity, or metabolic pathways. The structural diversity of iridoids suggests potential for developing novel antimicrobial agents, and SAR studies are key to optimizing this activity researchgate.netnih.gov.

Receptor Binding and Enzyme Inhibition Assays

To further define the molecular targets of this compound and its analogues, receptor binding and enzyme inhibition assays are employed. These assays quantify the affinity of the compounds for specific biological receptors or their ability to inhibit the activity of particular enzymes. For example, if an iridoid derivative shows promise as an anti-inflammatory agent, assays might be conducted to assess its binding to receptors involved in inflammatory signaling or its inhibition of enzymes like kinases or proteases that play roles in inflammation. Such studies provide direct evidence of molecular interactions and help in understanding the SAR by correlating structural features with binding affinity or inhibitory potency.

Computational Chemistry in SAR Elucidation

Computational chemistry plays a vital role in modern SAR studies by providing predictive and analytical tools. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical relationships between the chemical structure of a series of compounds and their observed biological activity. Molecular docking simulations can predict the binding modes of this compound analogues to target proteins, offering insights into the structural requirements for potent interaction. These computational approaches accelerate the drug discovery process by prioritizing promising analogues for synthesis and experimental validation, thereby efficiently exploring the chemical space around the iridoid scaffold mdpi.com.

Future Research Directions and Translational Perspectives for Inerminoside C

Advanced Analytical Techniques for Trace Analysis and Metabolomics of Inerminoside C

The comprehensive understanding of this compound's role in biological systems and its potential applications is contingent on the ability to detect and quantify it with high sensitivity and specificity, particularly at trace levels within complex biological matrices. Future research should focus on the development and application of advanced analytical techniques.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of iridoid glycosides. nih.govnih.govbenthamdirect.com The development of a sensitive and specific LC-MS/MS method for this compound would be crucial for pharmacokinetic studies, enabling the determination of its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models. Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) can be employed for the detailed characterization of this compound and its metabolites in plant extracts and biological samples. nih.govnih.govmdpi.com This technique provides high-resolution mass data, aiding in the identification of novel, related compounds and metabolic transformation products.

Metabolomics studies of Clerodendrum inerme and other plant sources of this compound will be instrumental in understanding its biosynthesis and ecological role. UPLC-QTOF-MS-based metabolomics can be used to compare the metabolite profiles of different plant tissues and developmental stages, providing insights into the spatial and temporal accumulation of this compound and related compounds.

Table 1: Proposed Advanced Analytical Techniques for this compound Research

| Technique | Application for this compound Research | Potential Outcomes |

| LC-MS/MS | Quantitative analysis in biological matrices (plasma, urine, tissues). | Pharmacokinetic profiling, bioavailability assessment. |

| UPLC-QTOF-MS | High-resolution detection and identification in plant extracts and biological samples. | Metabolite profiling, identification of biosynthetic intermediates and degradation products. |

| NMR Spectroscopy | Structural elucidation of this compound and related novel compounds. | Unambiguous structure confirmation, stereochemical analysis. |

Integrated Omics Approaches for Systems-Level Understanding of this compound Action

To elucidate the complex biological effects of this compound, a systems-level understanding is essential. Integrated omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to unravel the molecular networks perturbed by this compound.

Transcriptomic analysis (RNA-seq) of cells or tissues treated with this compound can reveal changes in gene expression, identifying pathways and biological processes that are modulated. When combined with metabolomic analysis, this can provide a more holistic view of the compound's mechanism of action. nih.govnih.govmdpi.complos.org For example, integrated transcriptomic and metabolomic studies have been successfully used to investigate the biosynthesis of iridoids in other plant species, identifying key genes and regulatory networks. nih.govnih.govmdpi.complos.orgnih.govfrontiersin.org This approach could be applied to Clerodendrum inerme to fully map the biosynthetic pathway of this compound.

Furthermore, proteomics can identify protein targets that directly or indirectly interact with this compound, offering insights into its mode of action at the molecular level. By integrating these multi-omics datasets, it is possible to construct comprehensive models of this compound's biological effects, paving the way for hypothesis-driven research into its therapeutic potential.

Table 2: Integrated Omics Strategies for this compound Research

| Omics Approach | Research Question | Expected Insights |

| Transcriptomics | How does this compound alter gene expression? | Identification of modulated signaling pathways and biological processes. |

| Metabolomics | What are the metabolic consequences of this compound treatment? | Understanding of metabolic reprogramming and downstream effects. |

| Proteomics | What proteins does this compound interact with? | Identification of direct molecular targets and binding partners. |

| Integrated Omics | What is the systems-level impact of this compound? | Construction of interaction networks to predict biological function and therapeutic potential. |

Exploration of Novel Biological Activities and Molecular Targets

While extracts of Clerodendrum inerme have been reported to possess various pharmacological activities, including antimicrobial and wound healing properties, the specific contribution of this compound to these effects is not well understood. phcogj.comphcogj.com Future research should focus on the systematic screening of purified this compound for a broad range of biological activities.

Iridoid glycosides as a class have been shown to exhibit diverse pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. nih.govnih.govsciopen.commdpi.comresearchgate.net Therefore, it is plausible that this compound may possess similar properties. High-throughput screening assays can be employed to evaluate the activity of this compound against various disease models.

An in-silico approach, such as molecular docking, could be used to screen for potential molecular targets of this compound. For instance, phytochemicals from Clerodendrum inerme have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR), a target in breast cancer. tandfonline.com Similar computational studies could be performed for this compound against a panel of disease-relevant proteins to prioritize experimental validation. Subsequent in vitro and in vivo studies would then be necessary to confirm these predicted activities and elucidate the underlying molecular mechanisms.

Table 3: Potential Novel Biological Activities for this compound

| Potential Activity | Rationale based on Iridoid Glycosides | Proposed Screening Method |

| Anti-inflammatory | Many iridoids exhibit anti-inflammatory properties. mdpi.com | Measurement of inflammatory mediators (e.g., cytokines, prostaglandins) in cell-based assays. |

| Antioxidant | The phenolic nature of some iridoids suggests antioxidant potential. | DPPH radical scavenging assay, cellular antioxidant assays. |

| Neuroprotective | Some iridoids have shown protective effects in models of neurodegenerative diseases. nih.gov | Cell viability assays in neuronal cell lines exposed to neurotoxins. |

| Anticancer | Iridoid glycosides have been reported to inhibit cancer cell growth and angiogenesis. nih.gov | Cytotoxicity assays against a panel of cancer cell lines. |

Sustainable Production Strategies through Biosynthetic Engineering and Optimized Cultivation

The reliance on extraction from plant sources for natural products can be a bottleneck for large-scale production and can be unsustainable. Therefore, developing sustainable production strategies for this compound is a critical area for future research.

The elucidation of the complete biosynthetic pathway of this compound is a prerequisite for metabolic engineering approaches. The biosynthesis of iridoids generally proceeds from geranyl diphosphate (B83284) (GPP) through a series of enzymatic steps involving enzymes such as geraniol (B1671447) synthase (GES), geraniol-8-hydroxylase (G8H), 8-hydroxygeraniol oxidoreductase (HGO), and iridoid synthase (ISY). nih.govfrontiersin.orgwikipedia.orgnih.govresearchgate.netacs.org Once the specific genes encoding the enzymes for this compound biosynthesis in Clerodendrum inerme are identified through integrated omics approaches (as described in section 7.2), they can be expressed in microbial hosts like Saccharomyces cerevisiae or Escherichia coli. nih.govmdpi.comresearchgate.netlbl.gov Metabolic engineering of these hosts can then be performed to optimize the production of this compound, providing a scalable and sustainable source.

In parallel, optimizing the cultivation of Clerodendrum inerme can enhance the yield of this compound from its natural source. Research into the effects of various agricultural practices, such as light conditions, water requirements, and nutrient supplementation, on the accumulation of this compound is needed. growplants.orgyoutube.comyoutube.com While general cultivation information for Clerodendrum inerme is available, specific studies focusing on maximizing the production of this particular compound are lacking.

Development of this compound-Based Chemical Probes for Biological Research

Chemical probes are powerful tools for studying the function of biomolecules in their native environment. The development of this compound-based chemical probes could significantly advance our understanding of its molecular targets and biological functions.

An activity-based probe (ABP) based on the this compound scaffold could be designed to covalently label its target enzymes. nih.govnih.govportlandpress.comresearchgate.netacs.org This would involve the synthesis of an this compound analog incorporating a reactive group (a "warhead") that can form a covalent bond with a nearby nucleophilic residue in the active site of the target protein, and a reporter tag (e.g., a fluorophore or a biotin) for detection and isolation of the labeled protein. The design of such probes would require synthetic chemistry efforts to modify the this compound structure without abolishing its biological activity. nih.govresearchgate.netbeilstein-journals.org

These chemical probes could be used in activity-based protein profiling (ABPP) experiments to identify the cellular targets of this compound in complex proteomes. This would provide direct evidence of its molecular interactions and could uncover novel enzymatic targets, thereby shedding light on its mechanism of action and potentially revealing new therapeutic opportunities.

Q & A

Q. Table 1: Key MS/MS Fragments for this compound

| Quasi-Molecular Ion ([M-H]⁻) | Primary Fragments | Secondary Fragments | Tertiary Fragments |

|---|---|---|---|

| 673.2788 | 505.1563, 158.0351 | 193.0506 | 149.0608 |

What experimental design considerations are critical when assessing the bioactivity of this compound in pharmacological studies?

Level : Advanced

Methodological Answer :

- Hypothesis-driven design : Define clear aims (e.g., "Does this compound inhibit inflammation via NF-κB?").

- Dosage optimization : Use dose-response curves (e.g., 0.1–100 µM) to establish efficacy and toxicity thresholds.

- Control groups : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and solvent controls.

- Assay validation : Ensure reproducibility via triplicate measurements and blinded data analysis .

- Ethical compliance : Adhere to institutional guidelines for in vivo studies (e.g., animal welfare protocols) .

How should researchers address contradictory findings in the bioactivity data of this compound across different studies?

Level : Advanced

Methodological Answer :

- Variable analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ values may vary between RAW264.7 macrophages vs. primary monocytes.

- Purity verification : Confirm compound integrity via HPLC (>95% purity) to rule out matrix interference .

- Meta-analysis : Use statistical tools (e.g., random-effects models) to aggregate data and identify outliers .

- Mechanistic studies : Resolve discrepancies by exploring off-target effects (e.g., kinase profiling) or metabolomic changes .

What strategies ensure the reproducibility of this compound isolation and quantification in phytochemical research?

Level : Advanced

Methodological Answer :

- Standardized protocols : Document extraction parameters (solvent polarity, temperature) and column specifications (C18, 2.6 µm particle size).

- Validation steps :

- Spike-and-recovery tests for quantification accuracy (e.g., 90–110% recovery rate).

- Inter-laboratory validation using shared reference materials.

- Data transparency : Publish raw chromatograms and calibration curves .

How can the FINER criteria be applied to formulate a robust research question for studying this compound's mechanisms of action?

Level : Advanced

Methodological Answer :

- Feasible : Ensure access to validated assays (e.g., luciferase-based NF-κB reporters).

- Interesting : Target understudied pathways (e.g., ferroptosis modulation).

- Novel : Explore synergistic effects with existing drugs (e.g., cisplatin in cancer models).

- Ethical : Avoid human cell lines with unresolved ownership rights.

- Relevant : Align with global health priorities (e.g., antimicrobial resistance) .

What are the best practices for integrating existing spectral data with new experimental findings when elucidating this compound's structure?

Level : Basic

Methodological Answer :

- Database cross-referencing : Use platforms like SciFinder or Reaxys to compare NMR (¹H, ¹³C) and MS/MS data.

- Isotopic pattern analysis : Validate molecular formulas via high-resolution MS (e.g., ±5 ppm mass error).

- Collaborative validation : Share raw data with independent labs to confirm spectral assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.